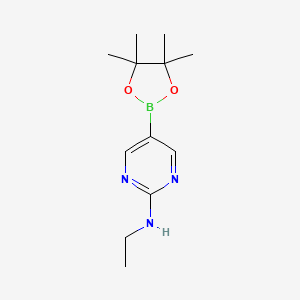
N-Ethyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the empirical formula C6H13BO2 . It’s often used in the field of organic synthesis .
Molecular Structure Analysis
The molecular weight of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is 127.98 .Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” include a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird . Es wird oft in Suzuki-Miyaura-Kupplungsreaktionen verwendet, die weit verbreitete, übergangsmetallkatalysierte Reaktionen zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen sind .
Pharmazeutika
Die Verbindung spielt eine bedeutende Rolle in der pharmazeutischen Industrie. Sie wird bei der Synthese verschiedener Medikamente eingesetzt . Beispielsweise wird sie bei der Synthese von Diarylderivaten verwendet, die als FLAP-Regulatoren wirken .
Pflanzenschutzmittel
In der Pflanzenschutzmittelindustrie wird diese Verbindung als Rohstoff und Zwischenprodukt verwendet . Die spezifischen Anwendungen in diesem Bereich werden jedoch in den verfügbaren Ressourcen nicht detailliert beschrieben.
Farbstoffe
Die Verbindung wird auch bei der Herstellung von Farbstoffen verwendet . Die genauen Anwendungen in diesem Bereich werden in den verfügbaren Ressourcen nicht angegeben.
Kristallstrukturanalyse
Die Kristallstruktur der Verbindung wurde mit Hilfe von Röntgenbeugung und konformer Analyse untersucht . Dies hilft, ihre physikalischen und chemischen Eigenschaften zu verstehen.
Dichtefunktionaltheorie (DFT)-Studien
DFT wurde verwendet, um das elektrostatische Potential von Molekülen sowie molekulare Grenzorbitale zu berechnen und zu analysieren, um die physikalischen und chemischen Eigenschaften der Verbindung weiter zu analysieren . Die erhebliche Energielücke ΔE zwischen HOMO- und LUMO-Orbitalen zeigt eine hohe chemische Stabilität des berechneten Konformers an .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of diaryl derivatives acting as flap regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .
Mode of Action
Boronate esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in the synthesis of flap regulators, it may indirectly influence the arachidonic acid pathway, where 5-lipoxygenase plays a key role .
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c , suggesting that it may have specific stability requirements that could impact its bioavailability.
Result of Action
As a potential precursor in the synthesis of flap regulators, it may contribute to the regulation of 5-lipoxygenase activity, influencing the production of leukotrienes, which are involved in inflammatory responses .
Action Environment
The recommended storage temperature suggests that temperature could be a significant factor in maintaining the compound’s stability .
Eigenschaften
IUPAC Name |
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O2/c1-6-14-10-15-7-9(8-16-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSWEVVTXWRLLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675235 |
Source


|
| Record name | N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218791-44-6 |
Source


|
| Record name | N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

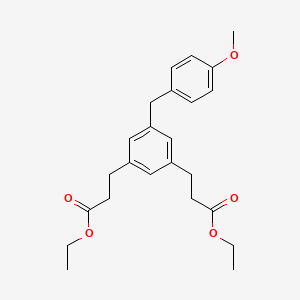

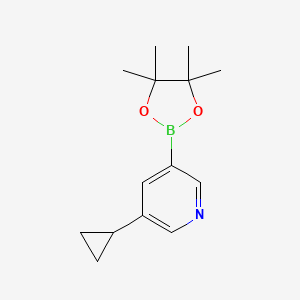
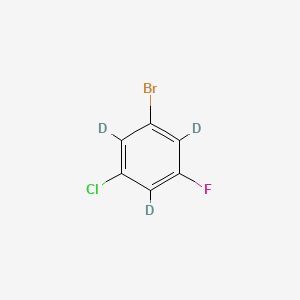

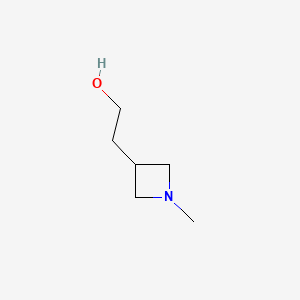

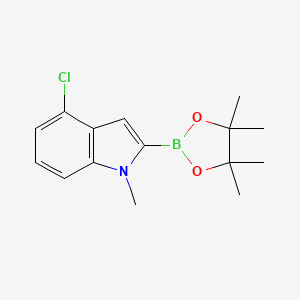
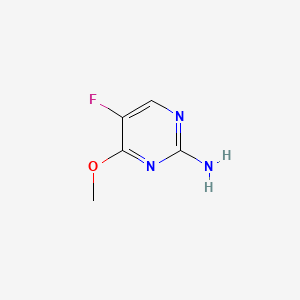
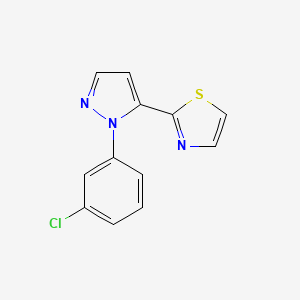

![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)
![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)
